3-Thiophenecarboxaldehyde

Description

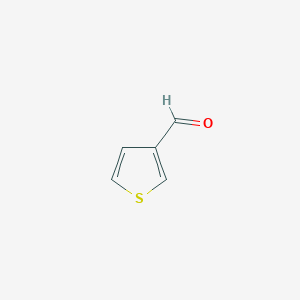

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIGKSZIQCTIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060098 | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-62-4 | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Thiophenecarboxaldehyde (CAS 498-62-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarboxaldehyde, also known as 3-formylthiophene, is a heterocyclic aldehyde featuring a thiophene (B33073) ring substituted at the 3-position with a formyl group.[1] This compound is a critical building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, including the antiplatelet agent clopidogrel. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectral data, and safety information.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 498-62-4 | [2] |

| Molecular Formula | C₅H₄OS | [2] |

| Molecular Weight | 112.15 g/mol | [2] |

| Appearance | Clear yellow to light brown liquid | |

| Density | 1.28 g/mL at 25 °C | |

| Melting Point | -30 °C | |

| Boiling Point | 194-196 °C (lit.); 86-87 °C/20 mmHg (lit.) | |

| Flash Point | 75 °C (167 °F) - closed cup | [3] |

| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | |

| Refractive Index (n20/D) | 1.583 (lit.) | |

| Vapor Pressure | 0.31 mmHg (20 °C) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference(s) |

| Aldehyde H | 9.922 | J = 0.8 Hz, J = 0.4 Hz | [4] |

| Thiophene H2 | 8.125 | J = 1.2 Hz, J = 2.8 Hz | [4] |

| Thiophene H5 | 7.526 | J = 1.2 Hz, J = 5.1 Hz | [4] |

| Thiophene H4 | 7.371 | J = 2.8 Hz, J = 5.1 Hz | [4] |

| Assignment | Chemical Shift (ppm) | Reference(s) |

| C=O (Aldehyde) | 185.5 | [4] |

| Thiophene C3 | 142.1 | [4] |

| Thiophene C2 | 135.2 | [4] |

| Thiophene C5 | 133.2 | [4] |

| Thiophene C4 | 127.3 | [4] |

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| 3100-3000 | Aromatic C-H Stretch | Medium | [5] |

| 2830-2695 | Aldehyde C-H Stretch | Medium | [6] |

| 1740-1690 | C=O Carbonyl Stretch | Strong | [6] |

| 1600-1400 | Aromatic C=C Stretch | Medium | [7] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the lithiation of 3-bromothiophene (B43185) followed by formylation.

Synthesis of this compound via Lithiation of 3-Bromothiophene

This protocol details the synthesis of this compound from 3-bromothiophene using n-butyllithium and N,N-dimethylformamide (DMF).[8]

Reaction Principle: The synthesis proceeds via a lithium-halogen exchange between 3-bromothiophene and n-butyllithium to form the highly reactive 3-thienyllithium intermediate. This organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate, which upon aqueous workup, yields the desired aldehyde.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagents and Solvents:

-

3-Bromothiophene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Under a positive flow of nitrogen, add 3-bromothiophene to the flask via syringe.

-

Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

-

Slowly add n-butyllithium dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.

-

-

Work-up:

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to isolate this compound.

-

Applications in Drug Development

This compound is a precursor for a variety of biologically active molecules. One notable application is in the synthesis of substituted thiophenesulfonamides, which are known inhibitors of carbonic anhydrase.

General Protocol for the Synthesis of 4-Substituted 2-Thiophenesulfonamides

Logical Relationship Pathway:

-

Protection of the Aldehyde: The aldehyde group is first protected, for example, as a diethyl acetal, to prevent it from interfering with subsequent reactions.

-

Introduction of a Substituent at the 4-Position: This can be achieved through various methods, such as bromination followed by a cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the desired 'R' group.

-

Sulfonylation at the 2-Position: The thiophene ring is lithiated at the 2-position, followed by quenching with sulfur dioxide and then an oxidative chlorination (e.g., with N-chlorosuccinimide) to form the sulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide.

-

Deprotection: Finally, the protecting group on the aldehyde is removed to yield the 4-substituted 2-thiophenesulfonamide with a formyl group at the 3-position (or the aldehyde can be modified prior to deprotection).

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Statement Codes | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | [2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling and Storage

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. It is recommended to store under an inert atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C) as the compound can be air sensitive.[9]

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9]

Conclusion

This compound (CAS 498-62-4) is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde group and the thiophene ring, allows for the construction of a diverse range of complex molecules with significant biological and material properties. This guide has provided key technical data and detailed protocols to aid researchers and professionals in the effective and safe utilization of this important chemical compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. This compound(498-62-4) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. NMR Tables [chemdata.r.umn.edu]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

3-Thiophenecarboxaldehyde physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Thiophenecarboxaldehyde. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.

Core Physical Properties

This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₅H₄OS | ||

| Molecular Weight | 112.15 | g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4] | |

| Density | 1.28 | g/mL | at 25 °C[1][5][6][7][8] |

| Boiling Point | 194-196 | °C | at 760 mmHg[4][5][7] |

| 86-87 | °C | at 20 mmHg[5][7] | |

| Melting Point | -30 | °C | [7][9] |

| Refractive Index | 1.583 | at 20 °C (n20/D)[1][5][6][7] | |

| Vapor Pressure | 0.31 | mmHg | at 20 °C[1][5][6][7] |

| Flash Point | 75 | °C | Closed cup[5] |

| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | [9][10] |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the literature, standard methodologies for liquid aldehydes are applicable.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-250 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean and dry pycnometer is weighed empty (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The volume of the pycnometer is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Soft tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The dispersion is corrected by adjusting the compensator drum to remove any color fringes at the borderline between the light and dark fields.

-

The main adjustment is made to bring the borderline into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a key synthetic application of this compound in the preparation of 4-substituted 2-thiophenesulfonamides, which are of interest in medicinal chemistry, for example, as carbonic anhydrase inhibitors.

Caption: Synthetic pathway from this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. studylib.net [studylib.net]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Thiophenecarboxaldehyde: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarboxaldehyde, a heterocyclic aldehyde, is a pivotal building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its thiophene (B33073) ring system imparts unique electronic properties that are leveraged in the design of novel molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of bioactive compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a five-membered thiophene ring with a formyl group attached to the third carbon atom.

Chemical Structure:

The internationally recognized IUPAC name for this compound is thiophene-3-carbaldehyde .[1] It is also commonly referred to by several synonyms, including 3-formylthiophene, 3-thenaldehyde, and thiophene-3-carboxaldehyde.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₄OS | [1] |

| Molecular Weight | 112.15 g/mol | |

| Appearance | Clear yellow to light brown liquid | |

| Density | 1.28 g/mL at 25 °C | |

| Boiling Point | 194-196 °C | |

| Refractive Index | n20/D 1.583 | |

| Vapor Pressure | 0.31 mmHg at 20 °C | |

| CAS Number | 498-62-4 | [1] |

Experimental Protocols

Synthesis of this compound

A practical and scalable two-step synthesis for this compound has been developed, which is particularly suitable for producing multi-kilogram quantities.[2][3] The process involves the condensation of acrolein with 1,4-dithiane-2,5-diol (B140307) to form an intermediate, which is then oxidized to the final product.

Step 1: Synthesis of 2,5-Dihydrothiophene-3-carboxaldehyde

-

Reaction Setup: To a suspension of 1,4-dithiane-2,5-diol (1250 g, 8.21 mol) in water (2.5 L), add acrolein (1088 g, 19.4 mol) over a period of 30 minutes. Maintain the temperature at approximately 70 °C during the addition.

-

Reaction: Heat the reaction mixture at 70-80 °C for 1 hour.

-

Work-up and Isolation: Steam distill the reaction mixture, collecting the distillate in a flask cooled with a dry ice/isopropanol bath, until the solution in the reaction flask becomes clear.

-

Purification: Collect the product crystals that form in the distillate by filtration. Extract the aqueous liquors with tert-butyl methyl ether (1 L). Concentrate the organic layer and combine the resulting material with the previously collected crystals. This affords approximately 1.2 kg (64% yield) of 99% pure 2,5-Dihydrothiophene-3-carboxaldehyde. Dry the material in vacuo at 30 °C. The melting point should be 45-46 °C.

Step 2: Oxidation to this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the 2,5-Dihydrothiophene-3-carboxaldehyde from the previous step in an appropriate solvent.

-

Oxidation: Add sulfuryl chloride dropwise to the solution while maintaining the temperature between -35 and -30 °C. After the addition is complete, stir the reaction for an additional 30 minutes.

-

Work-up: Add triethylamine (B128534) to the solution, ensuring the temperature remains below -20 °C.

-

Purification: The resulting mixture can be purified by distillation or other standard chromatographic techniques to yield this compound.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

This compound serves as a crucial starting material in the synthesis of 4-substituted 2-thiophenesulfonamides, a class of compounds that have demonstrated potent inhibitory activity against carbonic anhydrase II.[4][5] These inhibitors are of significant interest in drug development for conditions such as glaucoma.

Synthetic Pathway for 4-Substituted 2-Thiophenesulfonamides

The general synthetic route involves the initial metalation of this compound, followed by reaction with sulfur dioxide and subsequent chlorination and amination to yield the desired sulfonamide. Further functionalization at the 4-position can be achieved through various organic reactions.

Caption: Synthetic workflow for 4-substituted 2-thiophenesulfonamides.

References

- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Carbonic Anhydrase Inhibitory Activity of 4-Substituted 2-Thiophenesulfonamides. (2010) | J. M. Holmes | 13 Citations [scispace.com]

An In-depth Technical Guide to 3-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Thiophenecarboxaldehyde, a pivotal heterocyclic building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and derivatization.

Chemical Identity and Synonyms

This compound is an organic compound consisting of a thiophene (B33073) ring substituted at the 3-position with a formyl group.[1][2] It is recognized by a variety of synonyms across chemical literature and databases.

A comprehensive list of its alternative names includes:

-

thiophen-3-carboxaldehyde[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄OS | [1][2][3] |

| Molecular Weight | 112.15 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow or clear yellow to light brown liquid | [2][6][9] |

| Boiling Point | 194-196 °C (lit.) | [2][4] |

| 86-87 °C / 20 mmHg (lit.) | [2][4] | |

| Density | 1.28 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.583 (lit.) | [2][4] |

| Vapor Pressure | 0.31 mmHg (20 °C) | [4] |

| Flash Point | 165 °F / 73.9 °C | [2][6] |

| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | [2] |

| Storage Temperature | 2-8°C | [2][4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | A: 9.922 ppm, B: 8.125 ppm, C: 7.526 ppm, D: 7.371 ppm. J(B,C)=1.2Hz, J(B,D)=2.8Hz, J(C,D)=5.1Hz, J(A,D)=0.8Hz, J(A,C)=0.4Hz. | [10] |

| Mass Spectrum (m/z) | Main peaks can be observed in the NIST WebBook. | [5] |

| IR Spectrum | Available through various databases such as PubChem. | [1] |

Synthesis of this compound

A practical, large-scale synthesis of this compound can be achieved through a two-step process.[7] This involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation step mediated by sulfuryl chloride.[7]

Caption: General workflow for the synthesis of this compound.

A common laboratory-scale method for the formylation of thiophene is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[8][11] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[8][11]

Materials:

-

N,N-dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Thiophene

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Sodium acetate (B1210297) solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0-5.0 equivalents) to 0 °C in an ice bath.[8] Slowly add POCl₃ (1.1-1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[8] Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[8]

-

Formylation: Dissolve thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-70 °C for 2-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[8] Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is approximately 7.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or DCM) multiple times. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Caption: Vilsmeier-Haack reaction pathway for the formylation of thiophene.

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] Its aldehyde functionality allows for diverse chemical transformations, making it a key component in building molecular libraries for drug discovery.[12] Notable applications include its use in the synthesis of 4-substituted 2-thiophenesulfonamides, which exhibit carbonic anhydrase inhibitory activity, and in the preparation of derivatives of certain anticancer agents.[12]

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It can be employed to couple 3-bromo- (B131339) or 3-boronyl-substituted thiophenecarboxaldehydes with various partners to create diverse derivatives. The following is a general protocol.

Materials:

-

Aryl halide (e.g., 4-bromothiophene-2-carbaldehyde) (1.0 mmol)

-

Arylboronic acid or ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 equivalents)

-

Solvent (e.g., dioxane/water mixture, toluene, or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid/ester (1.2 mmol), and the base (2.0-3.0 equivalents).[13] Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Addition of Catalyst and Solvent: Add the palladium catalyst (0.5-5 mol%) and the degassed solvent to the reaction vessel under the inert atmosphere.

-

Reaction: Stir the mixture at the desired temperature (room temperature to 80-100 °C) for the required time (typically 1.5 to 24 hours).[14] Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[13]

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[3]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Handling and Storage:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves, clothing, and eye/face protection.[3][15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3][15]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][15] Store locked up in a refrigerator (around 4°C).[15]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][15]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3][15]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 498-62-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound(498-62-4) 1H NMR [m.chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound | 498-62-4 | Benchchem [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 3-Formylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formylthiophene (also known as thiophene-3-carboxaldehyde). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Introduction

3-Formylthiophene is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of 3-Formylthiophene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-Formylthiophene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | H-6 (Aldehyde) |

| 8.24 | dd | 1.2, 3.0 | H-2 |

| 7.73 | dd | 1.2, 5.0 | H-5 |

| 7.41 | dd | 3.0, 5.0 | H-4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for 3-Formylthiophene

| Chemical Shift (δ) ppm | Assignment |

| 182.9 | C-6 (C=O) |

| 144.3 | C-3 |

| 135.5 | C-2 |

| 128.0 | C-5 |

| 125.0 | C-4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-Formylthiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | Aromatic C-H stretch |

| 2830, 2730 | m | Aldehyde C-H stretch (Fermi resonance) |

| 1670 | s | C=O stretch (conjugated aldehyde) |

| 1520 | m | C=C stretch (thiophene ring) |

| 1415 | m | C-H in-plane bend |

| 860 | s | C-H out-of-plane bend |

| 730 | s | C-S stretch |

s = strong, m = medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Formylthiophene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 111 | 95 | [M-H]⁺ |

| 83 | 40 | [M-CHO]⁺ |

| 55 | 20 | [C₃H₃S]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Sample Preparation: A solution of 3-Formylthiophene (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[1]

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence was utilized.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-32 scans were acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans were necessary.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was implemented to ensure complete relaxation of the carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase-corrected, and the chemical shift scale was calibrated using the TMS signal at 0.00 ppm. For the ¹H spectrum, signal integration was performed to determine the relative proton ratios.

FT-IR Spectroscopy

Sample Preparation: A thin film of neat 3-Formylthiophene liquid was prepared between two potassium bromide (KBr) plates.[2]

Instrumentation: The FT-IR spectrum was recorded on a Shimadzu IR Affinity-1 or a similar FT-IR spectrophotometer.[1]

Data Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: The mass spectrum was obtained using a Waters Q-TOF (ESI-MS) micromass or a similar instrument capable of electron ionization.[1]

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

The instrument was tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.

Mandatory Visualizations

Spectral Data Relationship Diagram

The following diagram illustrates the relationship between the different spectral data and the structural features of 3-Formylthiophene.

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates a plausible fragmentation pathway for 3-Formylthiophene under electron ionization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Thiophenecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This document presents available ¹H NMR data, outlines standard experimental protocols, and provides a logical workflow for NMR analysis.

Spectroscopic Data

The structural features of this compound give rise to a distinct set of signals in its NMR spectra. The following tables summarize the reported ¹H NMR spectral data.

¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton and the three protons on the thiophene (B33073) ring.

| Proton (H) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-formyl | ~9.92 | Singlet | - |

| H-2 | ~8.13 | Doublet of doublets | J(H2,H5) = 2.8, J(H2,H4) = 1.2 |

| H-5 | ~7.53 | Doublet of doublets | J(H5,H4) = 5.1, J(H5,H2) = 2.8 |

| H-4 | ~7.37 | Doublet of doublets | J(H4,H5) = 5.1, J(H4,H2) = 1.2 |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data of this compound

Detailed experimental ¹³C NMR data for this compound, including specific chemical shifts for each carbon atom, is typically found in specialized spectral databases. While a comprehensive, publicly available dataset could not be retrieved for this guide, the data is accessible through platforms such as SpectraBase and ChemicalBook. The expected spectrum would show five distinct signals corresponding to the four carbons of the thiophene ring and the carbonyl carbon of the aldehyde group.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and data acquisition. The following is a generalized protocol for obtaining high-quality NMR spectra of aromatic aldehydes like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

NMR Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

-

Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12-15 ppm. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (around 200-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Mandatory Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Chemical structure and atom numbering of this compound.

Caption: Logical workflow for NMR analysis.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Thiophenecarboxaldehyde, a vital heterocyclic compound in medicinal chemistry and materials science. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical interactions. This document outlines the experimental protocols for acquiring the FT-IR spectrum and offers a detailed interpretation of its characteristic absorption bands.

Introduction to this compound and FT-IR Spectroscopy

This compound, also known as 3-formylthiophene, is an aromatic aldehyde where a formyl group is attached to the third position of a thiophene (B33073) ring.[1][2][3] Its chemical formula is C₅H₄OS.[1][2][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.

FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.[5] Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular "fingerprint".

Experimental Protocol for FT-IR Analysis

The FT-IR spectrum of this compound, a clear yellow to light brown liquid, can be obtained using several methods.[3] The following protocols describe the common techniques for liquid sample analysis.

Neat Liquid Sample (Thin Film Method)

This is a straightforward method for pure liquid samples.[6]

Methodology:

-

Sample Preparation: Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[6][7]

-

Data Acquisition: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.[6]

-

Spectral Range: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]

-

Background Subtraction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Cleaning: After analysis, the salt plates must be thoroughly cleaned with a suitable solvent like isopropanol (B130326) and stored in a desiccator.[7]

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a versatile technique suitable for a wide range of samples, including liquids.[5][8]

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean.[5][8]

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[5][8]

-

Data Acquisition: Acquire the FT-IR spectrum. The IR beam interacts with the sample at the crystal surface.[5]

-

Cleaning: Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.[5]

FT-IR Spectrum Analysis of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the thiophene ring and the aldehyde functional group.

Thiophene Ring Vibrations

The thiophene ring exhibits several characteristic absorption bands:

-

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring typically appear at wavenumbers above 3000 cm⁻¹, often in the range of 3120-3050 cm⁻¹.[9]

-

Ring Stretching: The stretching vibrations of the C=C bonds within the aromatic ring are observed in the region of 1600-1400 cm⁻¹.[10] For thiophene derivatives, characteristic peaks can be found around 1495 cm⁻¹ and 1450 cm⁻¹.[10][11]

-

C-H In-plane Bending: These vibrations occur in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.[9] For 3-monosubstituted thiophenes, bands can be expected around 1239-1220 cm⁻¹ and 1081-1072 cm⁻¹.[9]

-

C-S Stretching: The C-S stretching vibration in the thiophene ring can be found in the region of 808-821 cm⁻¹.[10]

-

C-H Out-of-plane Bending: These strong absorptions are characteristic of the substitution pattern on the aromatic ring and appear between 900 cm⁻¹ and 650 cm⁻¹.[9]

Aldehyde Group Vibrations

The aldehyde functional group gives rise to very distinct and strong absorption bands:

-

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum. For an aldehyde conjugated to an aromatic ring, this band is typically observed in the range of 1710-1685 cm⁻¹.[12][13] The conjugation lowers the frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[12]

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic pair of weak to medium intensity bands. These typically appear around 2850 cm⁻¹ and 2750 cm⁻¹.[13][14] The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic for aldehydes.[12] This phenomenon is often attributed to Fermi resonance.[15]

Data Presentation: Summary of Key FT-IR Absorptions

The following table summarizes the expected FT-IR absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3120 - 3050 | Medium | C-H Stretch | Thiophene Ring |

| 2860 - 2820 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde |

| 2760 - 2720 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde |

| 1710 - 1685 | Strong, Sharp | C=O Stretch | Aldehyde |

| 1600 - 1400 | Medium-Strong | C=C Ring Stretch | Thiophene Ring |

| 1250 - 1050 | Medium | C-H In-plane Bend | Thiophene Ring |

| 900 - 650 | Strong | C-H Out-of-plane Bend | Thiophene Ring |

| 821 - 808 | Medium | C-S Stretch | Thiophene Ring |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a liquid sample.

Caption: Workflow for FT-IR analysis of this compound.

Logical Relationships of Functional Groups and Spectral Regions

This diagram illustrates the relationship between the molecular structure of this compound and its characteristic regions in the FT-IR spectrum.

Caption: Functional groups and their corresponding FT-IR spectral regions.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information for its structural confirmation and purity assessment. The key diagnostic features are the strong carbonyl absorption band in the 1710-1685 cm⁻¹ region and the characteristic pair of aldehydic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. These, in conjunction with the vibrational modes of the thiophene ring, provide a definitive spectral signature for the molecule. This guide serves as a valuable resource for researchers and professionals working with this important chemical compound.

References

- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 498-62-4 [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry of 3-Thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 3-Thiophenecarboxaldehyde (C₅H₄OS), a key heterocyclic aldehyde. This document details its electron ionization (EI) mass spectrum, including a quantitative analysis of its fragmentation patterns, and provides a standardized experimental protocol for its analysis.

Core Data Presentation

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the principal peaks are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 112 | 100 | [M]⁺• (Molecular Ion) |

| 111 | 85 | [M-H]⁺ |

| 83 | 20 | [M-CHO]⁺ |

| 58 | 15 | [C₂H₂S]⁺• |

| 45 | 10 | [CHS]⁺ |

| 39 | 25 | [C₃H₃]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Electron Ionization Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound reveals significant structural information through its fragmentation pattern. The base peak is the molecular ion [M]⁺• at m/z 112, indicating a relatively stable molecule under EI conditions. A significant peak is observed at m/z 111, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is a common fragmentation pathway for aldehydes.

The peak at m/z 83 is attributed to the loss of the formyl radical ([M-CHO]⁺), a characteristic fragmentation of aldehydes. Other notable fragments are observed at m/z 58, likely corresponding to the thio-substituted cyclopropenyl cation, and at m/z 39, which can be assigned to the cyclopropenyl cation.

Experimental Protocols

The following is a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

A dilute solution of this compound (CAS: 498-62-4) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. The concentration is typically in the range of 10-100 µg/mL.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source is used. The instrument is calibrated using a standard compound, such as perfluorotributylamine (B110022) (PFTBA), to ensure mass accuracy.

3. Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 30-200

-

Scan Speed: 1000 amu/s

-

Inlet System: Gas chromatography (GC) or direct insertion probe. If using GC, a non-polar capillary column (e.g., DB-5) is suitable.

4. Data Acquisition and Processing:

-

The data is acquired in full scan mode to obtain a complete mass spectrum.

-

The resulting spectrum is processed to identify the m/z values and relative intensities of the molecular ion and all major fragment ions.

-

Background subtraction is performed to remove any contributions from the solvent or column bleed.

Visualizations

To further elucidate the processes involved in the mass spectrometry of this compound, the following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow.

Molecular weight and formula of thiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiophene-3-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's core physicochemical properties, provides an illustrative experimental protocol for its application in synthesis, and outlines its role in the development of bioactive molecules.

Core Physicochemical Data

Thiophene-3-carbaldehyde, systematically named thiophene-3-carbaldehyde, is an aromatic aldehyde featuring a formyl group at the 3-position of a thiophene (B33073) ring.[1] Its properties make it a versatile reagent for introducing the thienyl moiety into larger molecular scaffolds.

Table 1: Physicochemical Properties of Thiophene-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₅H₄OS[1] |

| Molecular Weight | 112.15 g/mol [1] |

| CAS Number | 498-62-4[1] |

| Appearance | Clear yellow to light brown liquid |

| IUPAC Name | thiophene-3-carbaldehyde[1] |

| Synonyms | 3-Formylthiophene, 3-Thenaldehyde, Thiophene-3-carboxaldehyde[1][2] |

Role in Synthetic Chemistry and Drug Discovery

Thiophene-3-carbaldehyde is a valuable intermediate in the synthesis of a wide range of derivatives with potential biological activity.[3] The thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs.[4] Derivatives of thiophene-3-carbaldehyde have been investigated for various therapeutic applications, including as carbonic anhydrase inhibitors, and as precursors to potential anticancer and antimicrobial agents.[3][5][6]

The reactivity of the aldehyde group allows for a variety of chemical transformations, such as condensation reactions, to create more complex molecules like chalcones, which are known for their pharmacological activities.[7]

Experimental Protocols: Synthesis of Thiophene-Derived Chalcones

This protocol details a general method for the Claisen-Schmidt condensation of thiophene-3-carbaldehyde with an acetophenone (B1666503) derivative to synthesize thiophene-containing chalcones, which are α,β-unsaturated ketones.[7]

Objective: To synthesize a chalcone (B49325) derivative via base-catalyzed condensation.

Materials:

-

Thiophene-3-carbaldehyde

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Absolute Ethanol (B145695)

-

Potassium Hydroxide (B78521) (KOH)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Beakers and appropriate glassware

Methodology:

-

Reactant Dissolution: In a 250 mL beaker, dissolve equimolar amounts (e.g., 0.1 mole) of thiophene-3-carbaldehyde and the selected substituted acetophenone in 100 mL of absolute ethanol.[7]

-

Catalyst Addition: To this stirred mixture, add a 50% aqueous solution of potassium hydroxide (10 mL).[7]

-

Reaction: Continue stirring the mixture at room temperature for approximately 5 hours. The reaction progress can be monitored by the formation of a precipitate.[7]

-

Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

-

Purification: Wash the filtered solid with cold ethanol to remove unreacted starting materials and impurities. The final product can be further purified by recrystallization from ethanol to yield the desired chalcone.[7]

Logical Workflow: From Precursor to Bioactive Compound

The following diagram illustrates the logical progression from thiophene-3-carbaldehyde as a starting material to the synthesis and evaluation of new chemical entities in a drug discovery context.

Caption: Drug discovery workflow using thiophene-3-carbaldehyde.

References

- 1. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 498-62-4 [chemicalbook.com]

- 3. This compound | 498-62-4 | Benchchem [benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarboxaldehyde, a heterocyclic aldehyde with the chemical formula C₅H₄OS, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its thiophene (B33073) ring system and reactive aldehyde functionality impart unique chemical properties that make it a versatile building block in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄OS | [1][2] |

| Molecular Weight | 112.15 g/mol | [1][2] |

| Appearance | Clear yellow to light brown liquid | [3] |

| Boiling Point | 194-196 °C (lit.) | [3] |

| Density | 1.28 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.583 (lit.) | |

| logP (Octanol/Water) | 1.010 | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. Based on available data and the principle of "like dissolves like," a general solubility profile can be established.

Aqueous Solubility

This compound is reported to be slightly soluble to not miscible in water.[3] A predicted water solubility is approximately 1.468 x 10⁴ mg/L at 25 °C.

Organic Solvent Solubility

While comprehensive quantitative data is limited, this compound is known to be soluble in chloroform (B151607) and hexanes.[3] Given its polar aldehyde group and relatively nonpolar thiophene ring, it is expected to be miscible with a range of common organic solvents. A summary of expected miscibility is provided in the table below.

| Solvent | Polarity | Expected Miscibility |

| Water | High | Slightly Soluble |

| Methanol | High | Miscible |

| Ethanol | High | Miscible |

| Isopropanol | Medium | Miscible |

| Acetone | Medium | Miscible |

| Acetonitrile | High | Miscible |

| Ethyl Acetate | Medium | Miscible |

| Dichloromethane | Medium | Miscible |

| Toluene | Low | Miscible |

| Hexane | Low | Soluble |

| Dimethylformamide (DMF) | High | Miscible |

| Dimethyl Sulfoxide (DMSO) | High | Miscible |

Stability Profile

This compound is a stable compound under recommended storage conditions; however, it is susceptible to degradation under specific environmental stressors.

General Stability and Storage

For optimal stability, this compound should be stored in a tightly closed container in a refrigerator at 2-8°C, under an inert atmosphere such as nitrogen or argon.[4] This is due to its sensitivity to air.[3]

Chemical Incompatibilities

It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition.

Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of this compound and to identify potential degradation products.

-

Acid-Catalyzed Degradation: Under acidic conditions, the aldehyde functionality may be susceptible to reactions such as acetal (B89532) formation in the presence of alcohols. The thiophene ring itself is generally stable to acid, but strong acids at elevated temperatures could potentially lead to polymerization or other side reactions.

-

Base-Catalyzed Degradation: In the presence of strong bases, this compound may undergo the Cannizzaro reaction, yielding 3-thiophenemethanol (B153581) and 3-thiophenecarboxylic acid. Oxidation of the aldehyde to the carboxylic acid is also a potential degradation pathway under basic conditions, especially in the presence of an oxidizing agent.

-

Oxidative Degradation: The aldehyde group is readily oxidized to a carboxylic acid (3-thiophenecarboxylic acid). Strong oxidizing agents should be avoided.

-

Photodegradation: Thiophene derivatives are known to be susceptible to photodegradation.[1][5][6] Upon exposure to UV light, the thiophene ring can undergo photo-oxidation, potentially leading to the formation of sulfoxides or other degradation products. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Protocol 1: Determination of Solubility in Various Solvents

This protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMF, DMSO, toluene, hexane)

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., acetonitrile).

-

Prepare a calibration curve by diluting the stock solution to several known concentrations and analyzing them by HPLC.

-

In a series of vials, add an excess amount of this compound to a known volume of each test solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Centrifuge the vials to separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the HPLC mobile phase.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

Express the solubility in g/100 mL or other appropriate units.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a UV detector and a mass spectrometer (LC-MS) is recommended for peak purity and identification of degradation products.

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add HCl solution.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add NaOH solution.

-

Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add H₂O₂ solution.

-

Keep the solution at room temperature for a defined period.

-

At each time point, withdraw a sample and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a sample of neat this compound in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

-

At each time point, dissolve a portion of the sample and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound to UV and visible light in a photostability chamber for a defined period.

-

A control sample should be kept in the dark.

-

At each time point, analyze both the exposed and control samples by HPLC.

-

Analysis:

-

For each condition, monitor the decrease in the peak area of this compound and the formation of any new peaks.

-

Use a diode array detector to check for peak purity.

-

If available, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Mandatory Visualizations

Logical Workflow for Quality Control and Use in Synthesis

The following diagram illustrates a typical workflow for the quality control and subsequent use of this compound as a starting material in a synthetic process within a drug development pipeline.

Caption: Workflow for this compound from receipt to use in synthesis.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound under different stress conditions.

Caption: Potential degradation products of this compound.

Conclusion

This compound is a valuable and versatile building block in chemical synthesis. A comprehensive understanding of its solubility and stability is crucial for its efficient and safe use. This technical guide has summarized the available data, provided detailed experimental protocols for further investigation, and presented logical workflows for its application in a research and development setting. By adhering to the recommended storage and handling procedures and by being aware of its potential degradation pathways, researchers can ensure the integrity of this important chemical intermediate.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 498-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 498-62-4 | Benchchem [benchchem.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

An In-depth Technical Guide to the Electronic Properties of the Thiophene Ring in 3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-carboxaldehyde is a pivotal heterocyclic building block in the synthesis of a diverse array of bioactive molecules and functional materials. The electronic landscape of the thiophene (B33073) ring, significantly modulated by the electron-withdrawing carboxaldehyde group at the 3-position, dictates its reactivity, intermolecular interactions, and ultimately its utility in various applications, including drug design. This technical guide provides a comprehensive analysis of the electronic properties of thiophene-3-carboxaldehyde, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. Understanding these fundamental characteristics is crucial for the rational design of novel therapeutics and advanced materials.

Introduction

The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1] Its electron-rich nature and bioisosteric relationship with the benzene (B151609) ring allow for favorable interactions with a multitude of biological targets. The introduction of a carboxaldehyde group at the 3-position profoundly influences the electronic distribution within the thiophene ring, enhancing its electrophilicity and modulating its reactivity in key synthetic transformations. This guide will delve into the electronic effects of the 3-carboxaldehyde substituent, providing a detailed examination of its impact on the thiophene ring's properties and its implications for drug development.

Electronic Properties of Thiophene-3-Carboxaldehyde

The electronic character of thiophene-3-carboxaldehyde is a consequence of the interplay between the inherent aromaticity of the thiophene ring and the strong electron-withdrawing nature of the aldehyde functionality. This interaction governs the molecule's reactivity, spectroscopic signatures, and potential biological activity.

Inductive and Resonance Effects

The carboxaldehyde group exerts a significant electron-withdrawing effect on the thiophene ring through both induction and resonance. The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring via the sigma bond framework (inductive effect). Furthermore, the carbonyl group can participate in resonance delocalization, withdrawing electron density from the pi-system of the thiophene ring. This deactivation of the ring towards electrophilic substitution is a key feature of its chemistry.

Quantitative Electronic Parameters

| Parameter | Value | Method | Reference |

| ¹H NMR Chemical Shifts (CDCl₃, ppm) | |||

| H2 | ~8.13 | 400 MHz NMR | [2] |

| H4 | ~7.37 | 400 MHz NMR | [2] |

| H5 | ~7.53 | 400 MHz NMR | [2] |

| CHO | ~9.92 | 400 MHz NMR | [2] |

| ¹³C NMR Chemical Shifts (CDCl₃, ppm) | |||

| C2 | ~135.2 | 101 MHz NMR | [2] |

| C3 | ~143.4 | 101 MHz NMR | [2] |

| C4 | ~126.2 | 101 MHz NMR | [2] |

| C5 | ~140.5 | 101 MHz NMR | [2] |

| CHO | ~185.5 | 101 MHz NMR | [2] |

| FT-IR Stretching Frequencies (cm⁻¹) | |||

| C=O (aldehyde) | ~1665-1701 | FT-IR Spectroscopy | |

| C-H (aromatic) | ~3100-3000 | FT-IR Spectroscopy | |

| Hammett Constant (σp for -CHO on benzene) | +0.42 | Hammett Equation | [3] |

| Dipole Moment | Not available | ||

| Calculated Atomic Charges (Mulliken) | Atom-specific values would require dedicated DFT calculations. | DFT (e.g., B3LYP/6-31G*) | |

| HOMO Energy | Dependent on computational method | DFT Calculations | |

| LUMO Energy | Dependent on computational method | DFT Calculations | |

| HOMO-LUMO Gap | Dependent on computational method | DFT Calculations |

Experimental Protocols